molecular formula C14H14N2O2 B1452651 Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate CAS No. 880494-17-7

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate

Cat. No.: B1452651
CAS No.: 880494-17-7
M. Wt: 242.27 g/mol
InChI Key: ZDSSMOFQNIHBTJ-UHFFFAOYSA-N
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Description

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl group and an amino group substituted with a pyridin-2-ylmethyl moiety

Properties

IUPAC Name

methyl 2-(pyridin-2-ylmethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)12-7-2-3-8-13(12)16-10-11-6-4-5-9-15-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSMOFQNIHBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262708
Record name Methyl 2-[(2-pyridinylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880494-17-7
Record name Methyl 2-[(2-pyridinylmethyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880494-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-pyridinylmethyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate typically involves the reaction of 2-aminomethylpyridine with methyl 2-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Cyclocondensation Reactions

The amino group in this compound participates in cyclocondensation reactions to form heterocyclic systems. For example:

  • Quinazoline-2,4-dione Formation :
    Under reflux conditions in DMF (120°C, 20 h), the compound reacts with anthranilic acid derivatives to form quinazolin-2,4-diones via intermediate urea formation. This involves nucleophilic attack of the amino group on carbonyl carbons, followed by cyclization (Table 1) .

    SubstrateConditionsProductYield (%)
    Anthranilic acid ethyl esterDMF, 120°C, 20 hQuinazoline-2,4-dione62–70

Palladium-Catalyzed Cross-Coupling

The pyridine ring and benzylic amine enable participation in catalytic cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    In the presence of Pd(OAc)₂ and ligands (e.g., BINAP), the compound reacts with arylboronic acids to form biaryl derivatives. Substituents on the pyridine ring significantly influence reaction efficiency (Table 2) .

    Boronic AcidCatalystTemperature (°C)Conversion (%)
    Phenylboronic acidPd(OAc)₂/BINAP12086
  • Direct Arylation :
    Ru₃(CO)₁₂ catalyzes arylation with arylboronates at benzylic positions. Electron-donating groups (e.g., p-methyl) enhance yields (76%) compared to electron-withdrawing substituents .

Nucleophilic Substitution and Alkylation

The primary amino group acts as a nucleophile in alkylation reactions:

  • Benzylation :
    Reacts with benzyl bromides in DMF (K₂CO₃, RT) to form N-benzyl derivatives. Steric hindrance from the pyridine ring reduces yields for bulky substrates .

  • Ester Transposition :
    Under basic conditions (LiOH, THF/H₂O), the methyl ester undergoes hydrolysis to the carboxylic acid, enabling further functionalization (e.g., amidation) .

Imine and Schiff Base Formation

The amino group condenses with carbonyl compounds in biphasic systems (H₂O/CH₂Cl₂):

  • Schiff Base Synthesis :
    Reacts with aldehydes (e.g., benzaldehyde) within 5–60 minutes at RT, achieving >90% yields. Electron-withdrawing groups on aldehydes slightly reduce reaction rates .

Coordination Chemistry and Metal Complexation

The pyridine nitrogen serves as a ligand for transition metals:

  • Ru Complexation :
    Forms stable complexes with Ru₃(CO)₁₂, facilitating catalytic cycles in arylation reactions .

  • Zn²⁺ Binding :
    The pyridinylmethylamino group coordinates Zn²⁺, enabling applications in supramolecular chemistry .

Thermal and Solvent Effects

  • Solvent Dependency :
    Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation yields (62–70%) compared to neat conditions .

  • Temperature Sensitivity :
    Prolonged heating (>24 h at 140°C) degrades intermediates, necessitating precise thermal control .

Key Mechanistic Insights

  • Electronic Effects : Electron-donating groups on the pyridine ring (e.g., methyl) improve reaction rates in cross-coupling and cyclocondensation by stabilizing transition states .

  • Steric Hindrance : Bulky substituents at the 3-position of pyridine suppress cyclization due to restricted molecular mobility .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate has been explored for its potential as an antitumor agent. Research indicates that compounds with similar structures can act as protein tyrosine kinase inhibitors, which are crucial in cancer treatment due to their role in cellular signaling pathways. For instance, a study designed a series of compounds based on the pyridinyl framework, demonstrating significant antitumor activity against various cancer cell lines .

1.2 Synthesis of Drug Intermediates

This compound serves as an important intermediate in the synthesis of other pharmaceutical agents. For example, it is involved in the synthesis of nilotinib and imatinib, both of which are used to treat chronic myelogenous leukemia (CML) and other cancers. The processes utilize this compound to produce key intermediates that enhance the efficacy of these drugs .

Material Science Applications

2.1 Ligands in Coordination Chemistry

This compound has been studied for its ability to form complexes with metal ions, which can be utilized in various applications such as catalysis and materials development. The coordination properties of this compound allow it to stabilize metal ions, making it a candidate for further research in creating new materials with specific electronic or magnetic properties .

2.2 Biological Activity Investigation

The biological properties of this compound have been investigated for potential applications in drug design. Studies have shown that derivatives of this compound can exhibit antimicrobial and anti-inflammatory activities, making them suitable candidates for developing new therapeutic agents .

Case Study 1: Antitumor Evaluation

A study synthesized a series of compounds derived from this compound and evaluated their antitumor activity against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as effective antitumor drugs.

Case Study 2: Coordination Complexes

In another investigation, researchers synthesized coordination complexes using this compound as a ligand with various transition metals. The resulting complexes were characterized using X-ray crystallography and showed promising catalytic activity in organic transformations, highlighting the compound's versatility beyond medicinal applications.

Mechanism of Action

The mechanism of action of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pyridin-2-ylmethyl group can facilitate binding to metal ions, making it useful in coordination chemistry. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is unique due to its ester functionality combined with the pyridin-2-ylmethyl group. This combination allows for versatile chemical modifications and a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable complexes with metal ions further enhances its utility .

Biological Activity

Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyridine through an amino group. This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The pyridine component can participate in π-π stacking and hydrogen bonding with proteins, which may influence enzymatic activity and receptor interactions. The amino group facilitates additional covalent bonding or electrostatic interactions, potentially modulating the compound's effects on biological systems .

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds containing pyridine rings, similar to this compound, have demonstrated notable antimicrobial properties against various pathogens. For instance, derivatives have been shown to exhibit activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Antiviral Properties :
    • Recent studies highlight the potential of pyridine-based compounds in combating viral infections, particularly against SARS-CoV-2. These compounds have been optimized for better efficacy against viral replication in cellular models .
  • Enzyme Inhibition :
    • This compound may act as an enzyme inhibitor by binding to active sites of target enzymes, thereby altering their function. This characteristic is crucial for developing new therapeutic agents targeting diseases like cancer and tuberculosis .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved EffectsReference
AntimicrobialS. aureus, E. coliMICs between 2.18–3.08 μM
AntiviralSARS-CoV-2Significant viral load reduction
Enzyme InhibitionVarious kinasesPotent inhibition observed

Case Study: Antiviral Activity Against SARS-CoV-2

A study investigated the efficacy of a related compound in a murine model expressing human angiotensin-converting enzyme 2 (hACE2). The compound demonstrated a significant reduction in viral RNA load within three days of treatment, suggesting that similar derivatives may offer therapeutic benefits in treating COVID-19 .

Q & A

Q. Basic Research Focus

  • Hazard Identification : Potential skin/eye irritation (H313/H319) and harmful if inhaled (H333) .
  • Protective Measures : Wear nitrile gloves, safety goggles, and lab coats; use fume hoods during synthesis .
  • First Aid : Immediate rinsing with water for 15+ minutes upon contact; seek medical attention for persistent symptoms .

How can researchers design experiments to explore the biological activity or structure-activity relationships (SAR) of this compound?

Q. Advanced Research Focus

  • SAR Framework : Modify substituents (e.g., pyridine ring methylation, ester group substitution) and assay for bioactivity changes .
  • In Vitro Assays : Use enzyme inhibition or cell viability models (e.g., MTT assays) with IC₅₀ determination .
  • Molecular Docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate
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Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.